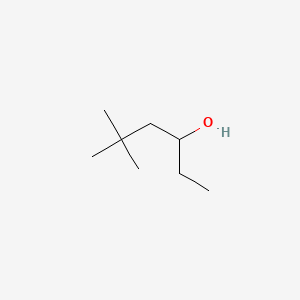
N,N-Bis(4-methyl-2-nitrophenyl)nitrous amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis(4-methyl-2-nitrophenyl)nitrous amide is an organic compound characterized by the presence of nitro groups and amide linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(4-methyl-2-nitrophenyl)nitrous amide typically involves the reaction of 4-methyl-2-nitroaniline with nitrous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as acetic acid or ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Bis(4-methyl-2-nitrophenyl)nitrous amide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
N,N-Bis(4-methyl-2-nitrophenyl)nitrous amide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N-Bis(4-methyl-2-nitrophenyl)nitrous amide involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of various biochemical pathways, contributing to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-Bis(2-methyl-5-nitrophenyl)formamidine
- 4-Methyl-2-nitrophenyl isothiocyanate
- Nicarbazin
Uniqueness
N,N-Bis(4-methyl-2-nitrophenyl)nitrous amide is unique due to its specific structural arrangement and the presence of both nitro and amide groups.
Propriétés
Numéro CAS |
65711-98-0 |
|---|---|
Formule moléculaire |
C14H12N4O5 |
Poids moléculaire |
316.27 g/mol |
Nom IUPAC |
N,N-bis(4-methyl-2-nitrophenyl)nitrous amide |
InChI |
InChI=1S/C14H12N4O5/c1-9-3-5-11(13(7-9)17(20)21)16(15-19)12-6-4-10(2)8-14(12)18(22)23/h3-8H,1-2H3 |
Clé InChI |
JOWUVOXEFHWAOD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)N(C2=C(C=C(C=C2)C)[N+](=O)[O-])N=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


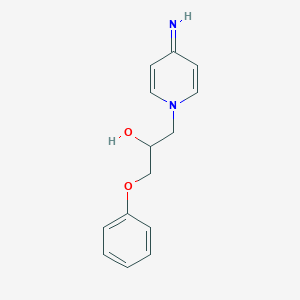
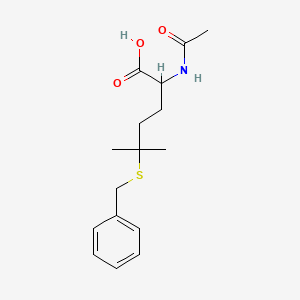
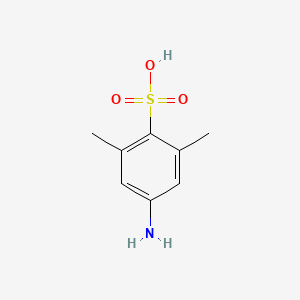
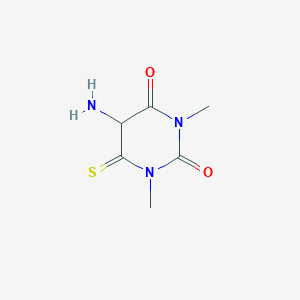
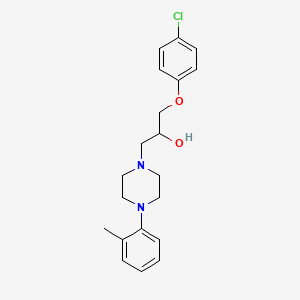
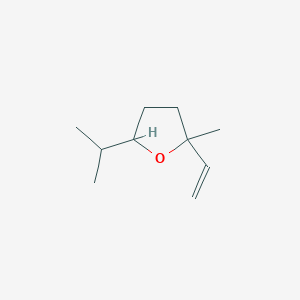
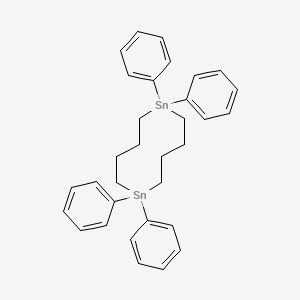
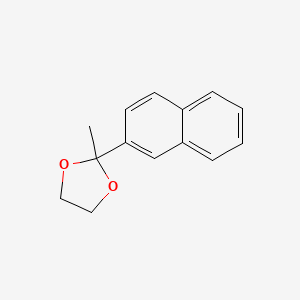
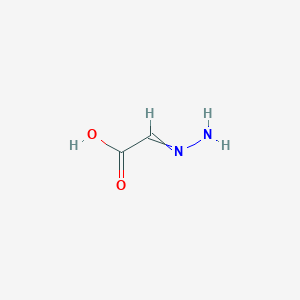


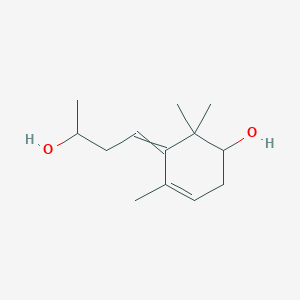
![6-[(8-Methylnonyl)oxy]-6-oxohexanoate](/img/structure/B14481541.png)
